molecular formula C4H10ClO2P B2713505 Ethyl (chloromethyl)(methyl)phosphinate CAS No. 110838-42-1

Ethyl (chloromethyl)(methyl)phosphinate

Cat. No.: B2713505
CAS No.: 110838-42-1
M. Wt: 156.55
InChI Key: TTXWIKOQNODHCO-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

The biochemical properties of Ethyl (chloromethyl)(methyl)phosphinate are not fully explored yet. They are known to be involved in a variety of biochemical reactions, including hydrolysis and dealkylation .

Cellular Effects

The specific cellular effects of this compound are not well-documented. Related phosphinic and phosphonic acids are known to have significant biological activity

Molecular Mechanism

The molecular mechanism of this compound is not fully understood. Phosphinates and phosphonates, which are structurally similar, undergo hydrolysis under both acidic and basic conditions . The hydrolysis may involve the cleavage of the C-O bond .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Related compounds such as phosphinates and phosphonates have been studied for their stability and long-term effects on cellular function .

Metabolic Pathways

The specific metabolic pathways involving this compound are not well-documented. Phosphinic and phosphonic acids, which are related compounds, are known to be involved in various metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. Related compounds such as phosphinates and phosphonates are known to interact with various transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is not well-documented. Related compounds such as phosphinates and phosphonates are known to interact with various cellular compartments and organelles .

Preparation Methods

The synthesis of ethyl (chloromethyl)(methyl)phosphinate typically involves the reaction of chloromethyl methylphosphinate with ethanol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl (chloromethyl)(methyl)phosphinate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrochloric acid for hydrolysis, amines for substitution, and oxidizing or reducing agents for oxidation and reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Properties

IUPAC Name

1-[chloromethyl(methyl)phosphoryl]oxyethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10ClO2P/c1-3-7-8(2,6)4-5/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXWIKOQNODHCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClO2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110838-42-1
Record name ethyl (chloromethyl)(methyl)phosphinate
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